molecular formula C21H20N2O5S B2887778 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate CAS No. 877637-32-6

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate

Cat. No. B2887778
CAS RN: 877637-32-6
M. Wt: 412.46
InChI Key: SYXSDSISQNILEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate has been synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a 4-methylpyrimidin-2-yl group, a sulfanylmethyl group, a 4-oxopyran-3-yl group, and a 2-(4-ethoxyphenyl)acetate group.


Chemical Reactions Analysis

In the case of similar compounds, it has been found that ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacts with various amines and hydrazine hydrate . The reactions of this compound with methylamine, benzylamine, and amines of the adamantane series afforded the corresponding amides .

Scientific Research Applications

  • Synthesis of Derivatives : A study by Erkin and Krutikov (2011) discussed the synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol, a compound related to the chemical . This compound was synthesized through cyclocondensation and reacted with aromatic aldehydes to produce different kinds of products depending on the aldehyde's substituent (Erkin & Krutikov, 2011).

  • Crystal Structure and Cytotoxic Activity : Stolarczyk et al. (2018) studied new 4-thiopyrimidine derivatives, which are structurally similar to the chemical of interest. These compounds were synthesized and characterized using various techniques, including NMR, IR, and X-ray diffraction. The study also explored the cytotoxicity of these compounds against several cell lines (Stolarczyk et al., 2018).

  • Tautomerism in Isoxanthopterinacetates : Iwanami (1971) described the formation of methyl and ethyl isoxanthopterin-6-acetates and their analogues, which exist in the imine form. This study highlighted the unique case of these compounds existing in imine rather than enamine form, demonstrating interesting chemical behavior (Iwanami, 1971).

  • Synthesis of Terphenyls : Ram and Goel (1996) described the synthesis of 4′-methoxycarbonyl-5′-methylthio-1′,3′-terphenyls and methyl (4,6-diarylpyran-2-ylidene)acetate from 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones. This research provides insight into the synthetic potential of related pyranone compounds (Ram & Goel, 1996).

  • Antimicrobial Activities of Thiazoles : The synthesis and antimicrobial activities of thiazoles and their fused derivatives were explored by Wardkhan et al. (2008). These compounds, including 2-ethoxy carbonyl methylene thiazol-4-one, were studied for their effectiveness against various bacterial and fungal strains (Wardkhan et al., 2008).

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-3-26-16-6-4-15(5-7-16)10-20(25)28-19-12-27-17(11-18(19)24)13-29-21-22-9-8-14(2)23-21/h4-9,11-12H,3,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSDSISQNILEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate

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